N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, also known as ABT-751, is a small molecule inhibitor of microtubule dynamics. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer treatment.
Mechanism of Action
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide works by binding to the colchicine-binding site on microtubules, which inhibits their dynamics and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and ultimately cell death. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. In addition, it has been extensively studied, which means that there is a large body of literature on its mechanisms of action and potential applications. However, there are also limitations to using this compound in lab experiments. For example, it has been shown to have cytotoxic effects on normal cells, which can make it difficult to study its effects on cancer cells in vitro.
Future Directions
There are many potential future directions for research on N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One area of focus could be the development of new formulations or delivery methods that would enhance its efficacy and reduce its toxicity. Another area of focus could be the identification of biomarkers that would allow for the selection of patients who are most likely to benefit from treatment with this compound. Finally, there is a need for further research on the mechanisms of action of this compound, particularly with regard to its effects on angiogenesis and metastasis.
Synthesis Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves several steps, including the reaction of 4-aminobenzoyl chloride with 2-aminobenzimidazole to form N-[4-(amino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide, which is then acetylated to produce this compound. The synthesis process has been optimized to produce high yields of pure this compound.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including breast, lung, ovarian, and prostate cancers. In addition, this compound has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and carboplatin.
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(benzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12(22)19-13-6-8-14(9-7-13)20-17(23)10-21-11-18-15-4-2-3-5-16(15)21/h2-9,11H,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCGOYDWKWWBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.